molecular formula C12H20O3 B15254568 Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B15254568
M. Wt: 212.28 g/mol
InChI Key: WSGKCCMKDCUCOV-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-9-5-4-7-12(8-6-9)10(15-12)11(13)14-2/h9-10H,3-8H2,1-2H3

InChI Key

WSGKCCMKDCUCOV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

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